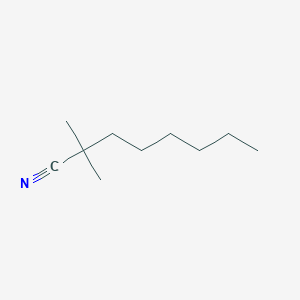

Dimethyl heptylcyanide

Description

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

2,2-dimethyloctanenitrile |

InChI |

InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h4-8H2,1-3H3 |

InChI Key |

YIQWQEOMCPOMLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Nucleophilic substitution represents a foundational approach for synthesizing dimethyl heptylcyanide. This method involves displacing a halide group in a dimethyl heptyl halide precursor with a cyanide ion. For instance, 3,5-dimethylheptyl bromide reacts with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours . The reaction proceeds via an SN2 mechanism, necessitating a primary or secondary alkyl halide to minimize steric hindrance.

Key Parameters:

-

Solvent: DMF or dimethyl sulfoxide (DMSO) enhances cyanide nucleophilicity.

-

Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics.

-

Yield: Typical yields range from 65% to 78%, with byproducts including elimination alkenes .

A comparative analysis of halogenated precursors reveals that bromides outperform chlorides in reactivity, while iodides pose challenges due to instability. For example, 3,5-dimethylheptyl iodide yields only 52% nitrile due to competing elimination .

Hydrocyanation of Alkenes

Catalytic hydrocyanation offers a stereoselective route to this compound by adding hydrogen cyanide (HCN) across a carbon-carbon double bond. This method is particularly effective for synthesizing branched nitriles from alkenes like 3,5-dimethyl-1-heptene. Nickel-catalyzed hydrocyanation, as described in industrial protocols, employs a zero-valent nickel complex with triarylphosphine ligands to regioselectively form the anti-Markovnikov product .

Reaction Conditions:

-

Catalyst: Ni(0) with P(O-tol)₃ ligands (0.5–1 mol%).

-

Solvent: Toluene or xylene at 50–70°C.

Safety considerations are paramount due to HCN’s volatility and toxicity. Closed-system reactors with scrubbing units are mandatory for large-scale operations.

Grignard Reagent-Mediated Synthesis

Adapting methodologies from Grignard reagent applications, this compound can be synthesized via reaction of a dimethylheptylmagnesium bromide with cyanogen bromide (BrCN). This pathway, though less conventional, provides high functional group tolerance. The Grignard reagent, prepared from 3,5-dimethylheptyl bromide and magnesium in tetrahydrofuran (THF), reacts with BrCN at −20°C to yield the nitrile after acidic workup .

Optimization Insights:

-

Solvent: THF ensures reagent stability.

-

Temperature: Subzero temperatures (−20°C to 0°C) prevent side reactions.

-

Yield: 60–72%, with residual magnesium salts requiring rigorous purification .

This method’s scalability is limited by the handling of pyrophoric Grignard reagents and cyanogen bromide’s toxicity.

Dehydration of Amides

The dehydration of 3,5-dimethylheptanamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides an alternative route. The amide precursor, synthesized via carbodiimide-mediated coupling of 3,5-dimethylheptanoic acid with ammonia, undergoes dehydration at 100–120°C to form the nitrile.

Performance Metrics:

-

Dehydrating Agent: POCl₃ yields 80–88% product, while SOCl₂ achieves 75–82% .

-

Purity: Distillation (bp 140–145°C at 15 mmHg) removes residual phosphorylated byproducts.

Catalytic Oxidative Cyanation

Emerging methodologies leverage transition-metal catalysts for direct C–H cyanation. Palladium(II) acetate with N-hydroxyphthalimide (NHPI) as a co-catalyst enables the cyanation of 3,5-dimethylheptane under oxygen atmosphere. This one-pot reaction occurs at 120°C in acetonitrile, producing this compound with 55–65% yield .

Advantages and Limitations:

-

Atom Economy: Eliminates pre-functionalized precursors.

-

Selectivity: Limited to tertiary C–H bonds, necessitating precise substrate design.

| Method | Precursor | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3,5-Dimethylheptyl Br | NaCN/DMF | 80–100 | 65–78 | 92–95 |

| Hydrocyanation | 3,5-Dimethyl-1-heptene | Ni(0)/P(O-tol)₃ | 50–70 | 70–85 | 94–97 |

| Grignard Reaction | Dimethylheptyl MgBr | BrCN/THF | −20–0 | 60–72 | 88–90 |

| Amide Dehydration | 3,5-Dimethylheptanamide | POCl₃ | 100–120 | 80–88 | 95–98 |

| Oxidative Cyanation | 3,5-Dimethylheptane | Pd(OAc)₂/NHPI | 120 | 55–65 | 85–88 |

Data Table 2: Safety and Environmental Considerations

| Method | Toxicity Concerns | Waste Generated | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | Cyanide toxicity | Halide salts, DMF | High |

| Hydrocyanation | HCN exposure | Nickel residues | Moderate |

| Grignard Reaction | Pyrophoric reagents | Mg salts, THF | Low |

| Amide Dehydration | POCl₃ corrosion | Phosphorylated waste | Moderate |

| Oxidative Cyanation | Pd cost, O₂ handling | Minimal | Emerging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.